molecular formula C18H13ClN4O2S B2619956 N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946228-43-9

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2619956
CAS No.: 946228-43-9
M. Wt: 384.84
InChI Key: RECWWYMEKNRPBP-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position, an isoxazole ring with a methyl group at the 3-position, and a pyridin-2-ylmethyl moiety attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c1-11-8-15(25-22-11)17(24)23(10-13-4-2-3-7-20-13)18-21-14-6-5-12(19)9-16(14)26-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECWWYMEKNRPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC21H16ClN3OS
Molecular Weight393.9 g/mol
CAS Number941878-41-7

The 6-chloro substituent on the benzothiazole ring significantly influences its chemical reactivity and biological activity, distinguishing it from other related compounds.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes , which play a crucial role in the arachidonic acid pathway. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes, which are key mediators in inflammatory processes. The compound's anti-inflammatory effects have been linked to its structural features, particularly the presence of the chlorobenzo[d]thiazole moiety.

Anticancer Activity

The compound has also shown promising anticancer activity in various studies. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) analysis suggests that modifications in the isoxazole and benzo[d]thiazole rings can enhance its potency against cancer cells .

Table: Comparative Analysis with Similar Compounds

Compound NameBiological Activity
N-(benzo[d]thiazol-2-yl)-3-methylbenzamideModerate anticancer activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-2-ylmethyl)benzamideEnhanced anti-inflammatory properties
N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideLower COX inhibition compared to target compound

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown that it exhibits significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, which is essential for its therapeutic efficacy. The compound is metabolized primarily in the liver, with metabolic pathways involving oxidation and conjugation processes.

Case Studies

  • Anti-inflammatory Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.
  • Anticancer Potential : In vitro assays revealed that this compound inhibited the proliferation of cancer cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Scientific Research Applications

Antitubercular Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide has shown promising activity against Mycobacterium tuberculosis, particularly in strains that are multidrug-resistant. Structure-activity relationship studies have indicated that modifications to the benzothiazole and isoxazole moieties can enhance the compound's efficacy against both replicating and non-replicating forms of the bacterium .

In a study, compounds structurally related to this compound were tested for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis, revealing significant inhibitory activity . This positions the compound as a potential lead for developing new antitubercular agents.

Antidiabetic Potential

Recent studies have explored the hypoglycemic effects of benzothiazole derivatives, including those related to this compound. These derivatives demonstrated notable antidiabetic properties in vivo, suggesting that they may act by enhancing insulin sensitivity or modulating glucose metabolism .

Case Study: Antitubercular Efficacy

In a recent investigation, a series of isoxazole derivatives were evaluated for their antitubercular properties. Among them, this compound exhibited an MIC comparable to existing first-line antitubercular drugs, indicating its potential as a candidate for further development .

Case Study: Antidiabetic Activity

Another study focused on the synthesis of various benzothiazole derivatives and their evaluation for antidiabetic activity using streptozotocin-induced diabetic models. The findings highlighted that modifications in the side chains of benzothiazoles significantly influenced their hypoglycemic effects, with some derivatives showing a marked reduction in blood glucose levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, linker groups, and heterocyclic cores, leading to differences in physicochemical properties and synthetic pathways. Below is a detailed comparison with key analogs from recent literature:

Substituent Effects on the Benzothiazole Core

  • N-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide : Replacing chlorine with a methoxy group (6-OCH₃) alters electronic properties, increasing electron density on the benzothiazole ring. This substitution may reduce electrophilicity but improve solubility due to the polar methoxy group .

Linker and Heterocyclic Core Modifications

  • Malonate Derivatives (e.g., Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate): These compounds replace the isoxazole-carboxamide with a malonate ester and a benzo[b]thiophene group. The malonate linker increases steric bulk, which may reduce membrane permeability compared to the target compound’s compact isoxazole-carboxamide structure.
  • Thiazole Carboxamides (e.g., Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) : Replacing the isoxazole with a thiazole ring modifies the electronic environment. Thiazoles generally exhibit stronger π-stacking interactions, which could enhance binding to aromatic residues in biological targets. However, the synthesis of thiazole derivatives often requires harsh bromination conditions, unlike the milder coupling reagents (e.g., EDCI/HOBt) used for isoxazole carboxamides .

N-Substituent Variations

  • Pyridin-2-ylmethyl vs. Tetrahydrofuran-2-ylmethyl : The target compound’s pyridin-2-ylmethyl group provides a rigid, planar aromatic system, favoring interactions with hydrophobic pockets. In contrast, the tetrahydrofuran-2-ylmethyl substituent (in the methoxy analog) introduces a flexible, oxygen-containing ring, which may improve water solubility but reduce binding specificity .

Data Tables: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Yield Melting Point Key Analytical Data
N-(6-Chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide (Target) Isoxazole-carboxamide 6-Cl, 3-Me isoxazole, pyridin-2-ylmethyl N/A N/A ESI-MS (calc.): 351.174; Found: 351.176
N-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide Isoxazole-carboxamide 6-OCH₃, 3-Me isoxazole, tetrahydrofuran-methyl N/A N/A Not reported in available sources
Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc) Malonate ester 6-Cl, benzo[b]thiophen-2-yl, diethyl ester 76% 113–115°C Enantiopurity: 82.0% (HPLC)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole-carboxylate 4-Me thiazole, 4-pyridinyl 60–85% N/A ¹H-NMR (DMSO-d6): δ 8.50 (d, 2H, Py-H)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step coupling reactions. For example, analogous thiazole-carboxamide derivatives are synthesized via nucleophilic substitution using 2-chloro-6-methylphenyl isocyanate and sulfur-directed lithiation, followed by condensation with piperazine derivatives in butanol and diisopropylethylamine (DIPEA) at 120°C for 4–5 hours . Optimization may include solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side reactions.

Q. How is the structural identity of this compound confirmed in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (XRD) combined with SHELX software (e.g., SHELXL for refinement) is used for structural validation. For related isoxazole-carboxamides, hydrogen bonding patterns (e.g., N–H···O interactions) and torsion angles are analyzed to confirm stereochemistry . Supplementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the isoxazole C=O stretch at ~1700 cm⁻¹ .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial screens include:

  • Enzyme inhibition : Kinase assays (e.g., GSK-3β) using ATP-competitive binding protocols .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative strains (e.g., MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Scaffold modification : Replace the pyridin-2-ylmethyl group with substituted benzyl moieties to assess steric/electronic effects on target binding .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like GSK-3β, comparing binding scores with analogs (e.g., 9c in ) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the isoxazole ring) using MOE or Phase .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Orthogonal assays : Cross-validate cytotoxicity results using flow cytometry (apoptosis) and colony formation assays .
  • Biophysical validation : Surface plasmon resonance (SPR) or ITC to measure direct target binding affinity, ruling out assay-specific artifacts .
  • Metabolic stability : Assess liver microsome stability to determine if inactive results stem from rapid degradation .

Q. What computational strategies are effective for predicting off-target interactions?

  • Methodology :

  • Proteome-wide docking : Use SwissTargetPrediction or SEA to identify potential off-targets .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify conformational changes .
  • ADMET prediction : Tools like ADMETLab 2.0 evaluate blood-brain barrier permeability or hERG inhibition risks .

Q. How to optimize solubility and bioavailability without compromising activity?

  • Methodology :

  • Prodrug design : Introduce phosphate or ester groups at the pyridine nitrogen to enhance aqueous solubility .
  • Co-crystallization : Screen with cyclodextrins or succinic acid to improve dissolution rates .
  • LogP adjustment : Replace the 6-chlorobenzo[d]thiazole with a pyridinylthiazole to reduce hydrophobicity .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Methodology :

  • Disordered moieties : Use SHELXL’s PART and SUMP commands to model split positions for flexible groups (e.g., pyridin-2-ylmethyl) .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL for datasets with overlapping reflections .
  • High R-factors : Re-examine hydrogen atom placement using HFIX or AFIX constraints .

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